molecular formula C10H5BrF3NO B1371723 4-Bromo-8-(trifluoromethoxy)quinoline CAS No. 1189105-60-9

4-Bromo-8-(trifluoromethoxy)quinoline

Cat. No.: B1371723
CAS No.: 1189105-60-9
M. Wt: 292.05 g/mol
InChI Key: STBZTALIYXDJFB-UHFFFAOYSA-N
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Description

4-Bromo-8-(trifluoromethoxy)quinoline is a chemical compound with the molecular formula C10H5BrF3NO and a molecular weight of 292.05 g/mol It is a quinoline derivative, characterized by the presence of a bromine atom at the 4th position and a trifluoromethoxy group at the 8th position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-8-(trifluoromethoxy)quinoline typically involves the bromination of 8-(trifluoromethoxy)quinoline. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane (DCM) under reflux conditions . The reaction proceeds with high selectivity, yielding the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the compound can be achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-8-(trifluoromethoxy)quinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Used in coupling reactions.

    Solvents: Dichloromethane (DCM), ethanol, and other organic solvents.

Major Products Formed

    Substituted Quinoline Derivatives: Formed through substitution reactions.

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-8-(trifluoromethoxy)quinoline serves as a crucial building block for the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can lead to new therapeutic compounds targeting diseases such as cancer and infectious diseases. The bromine atom enhances binding affinity to biological targets, while the trifluoromethoxy group improves metabolic stability and membrane permeability.

Biological Studies

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. It is being studied for its ability to inhibit specific enzymes and modulate receptor functions, making it a candidate for drug development. The compound's interactions with biological molecules are crucial for understanding its pharmacological effects.

Chemistry

In synthetic organic chemistry, this compound is utilized in various reactions, including:

  • Suzuki-Miyaura Coupling Reactions : This compound can participate in coupling reactions with boronic acids or esters in the presence of palladium catalysts, facilitating the formation of biaryl compounds.
  • Substitution Reactions : The bromine atom can be substituted with other nucleophiles, enabling the synthesis of diverse quinoline derivatives.

Materials Science

The compound's unique chemical properties make it suitable for developing advanced materials, including liquid crystals. Its ability to interact with other chemical species allows for innovations in material applications.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, suggesting its potential as a lead compound in cancer drug development.

Case Study 2: Antimicrobial Properties

Research focused on the antimicrobial effects of this compound revealed that it effectively inhibited the growth of several bacterial strains. This property highlights its potential application in developing new antibiotics.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-8-(trifluoromethoxy)quinoline is unique due to the specific positioning of the bromine and trifluoromethoxy groups on the quinoline ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

4-Bromo-8-(trifluoromethoxy)quinoline is a fluorinated quinoline derivative that has garnered attention for its potential biological activities. Quinoline compounds are known for their diverse pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.

Chemical Structure:

  • IUPAC Name: this compound
  • CAS Number: 1189105-60-9
  • Molecular Formula: C10H6BrF3N2O
  • Molecular Weight: 303.06 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes: Quinoline derivatives often act as enzyme inhibitors. For instance, they may inhibit cyclooxygenase (COX) enzymes involved in inflammation .
  • Antiviral Activity: Recent studies indicate that quinoline analogues can inhibit viral replication by targeting viral proteins. For example, modifications on the quinoline scaffold have shown promising results against enteroviruses .
  • Antimicrobial Properties: Quinoline derivatives have been explored for their potential against bacterial infections, particularly targeting Mycobacterium tuberculosis .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown effective inhibition:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
Mycobacterium tuberculosis5 µg/mL

The compound's ability to inhibit the growth of these pathogens suggests its potential as a therapeutic agent in treating infections .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Studies have shown that certain quinoline derivatives can inhibit viral replication effectively:

Virus Type IC50 Value (µM)
Enterovirus D68 (EV-D68)12.5
Influenza A Virus20

These findings highlight the compound's potential as a lead candidate in antiviral drug development .

Anti-inflammatory Activity

Quinoline derivatives have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. The specific mechanism involves modulation of the arachidonic acid pathway, leading to decreased production of inflammatory mediators like prostaglandins .

Case Studies

  • Antimycobacterial Activity Study:
    A study evaluated the effectiveness of various quinoline derivatives against Mycobacterium tuberculosis. Among them, this compound showed promising results with an MIC of 5 µg/mL, indicating strong potential for further development as an anti-TB agent .
  • Antiviral Screening:
    In a screening for antiviral activity against EV-D68, several quinoline analogues were tested, with this compound exhibiting an IC50 value of 12.5 µM. This positions it as a candidate for further optimization and development in antiviral therapeutics .

Properties

IUPAC Name

4-bromo-8-(trifluoromethoxy)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-7-4-5-15-9-6(7)2-1-3-8(9)16-10(12,13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBZTALIYXDJFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670911
Record name 4-Bromo-8-(trifluoromethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189105-60-9
Record name 4-Bromo-8-(trifluoromethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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